molecular formula C13H12O B8673434 1-(Naphthalen-1-YL)prop-2-EN-1-OL

1-(Naphthalen-1-YL)prop-2-EN-1-OL

Cat. No.: B8673434
M. Wt: 184.23 g/mol
InChI Key: RTPZDQUSWPVXBL-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)prop-2-en-1-ol (CAS: 61619-02-1) is an allylic alcohol derivative featuring a naphthalene moiety linked to a propenol group. Its molecular formula is C₁₃H₁₂O, with a molar mass of 184.24 g/mol . The compound’s structure combines the aromaticity of naphthalene with the reactivity of an allylic alcohol, making it valuable in synthetic chemistry, particularly in Pd-catalyzed oxidation and arylation reactions .

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-naphthalen-1-ylprop-2-en-1-ol

InChI

InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9,13-14H,1H2

InChI Key

RTPZDQUSWPVXBL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the asymmetric Ni-catalyzed cross-electrophile coupling of racemic 1-chloro-1-alkanol esters with vinyl electrophiles . This method features a broad substrate scope and tolerates a wide array of functional groups, making it versatile for various synthetic applications.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

1-(Naphthalen-1-YL)prop-2-EN-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Allylic Alcohols with Aryl Substituents

a. 1-(4-Methoxyphenyl)prop-2-en-1-ol

  • Molecular Formula : C₁₀H₁₀O₂
  • Molar Mass : 162.19 g/mol
  • Key Feature : Methoxy-substituted phenyl group instead of naphthyl.

b. (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

  • Key Feature: Oxidized to an α,β-unsaturated ketone (enone).
  • Application: The conjugated enone system enhances electrophilicity, making it suitable for Michael addition reactions. Crystallographic studies confirm planar geometry, facilitating π-π stacking interactions .

Secondary Alcohols with Naphthyl Groups

a. 1-(Naphthalen-1-yl)propan-2-ol

  • CAS : 27653-13-0
  • Molecular Formula : C₁₃H₁₄O
  • Molar Mass : 186.25 g/mol
  • Key Feature : Secondary alcohol (propan-2-ol) instead of allylic alcohol.
  • Properties: Reduced conjugation compared to the allylic alcohol, leading to higher melting points and altered solubility. Potential use in enantioselective phase transport studies due to chirality .

b. 2-Methyl-1-(naphthalen-1-yl)propan-2-ol

  • CAS : 34577-38-3
  • Molecular Formula : C₁₄H₁₆O
  • Molar Mass : 200.28 g/mol
  • Key Feature : Branched tertiary alcohol.
  • Stability : Increased steric hindrance around the hydroxyl group may reduce reactivity in oxidation reactions but enhance thermal stability .

Primary Alcohols with Naphthyl Groups

a. Naphthalen-1-ylmethanol

  • Molecular Formula : C₁₁H₁₀O
  • Molar Mass : 158.20 g/mol
  • Key Feature : Primary alcohol with a naphthyl group.
  • Crystallography : Forms infinite chains via O–H⋯O hydrogen bonds, as confirmed by single-crystal X-ray studies. The planar naphthalene system facilitates dense packing .

Heterocyclic and Medicinally Relevant Analogues

a. (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Key Feature : Incorporates a naphthyl-ethyl-piperidine scaffold.
  • Application : Investigated as a SARS-CoV-2 inhibitor, highlighting the role of naphthyl groups in enhancing binding affinity .

b. 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol

  • Molecular Formula : C₁₀H₁₅N₂OS₂
  • Key Feature : Combines thiophene and piperazine moieties with a secondary alcohol.
  • Reactivity : The thioether linkage may influence redox properties, distinguishing it from purely hydrocarbon-based alcohols .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Application/Reactivity Reference
1-(Naphthalen-1-yl)prop-2-en-1-ol C₁₃H₁₂O 184.24 Allylic alcohol, naphthyl Pd-catalyzed oxidation/arylation
1-(4-Methoxyphenyl)prop-2-en-1-ol C₁₀H₁₀O₂ 162.19 Allylic alcohol, methoxyphenyl Synthetic intermediate
1-(Naphthalen-1-yl)propan-2-ol C₁₃H₁₄O 186.25 Secondary alcohol, naphthyl Enantioselective transport
Naphthalen-1-ylmethanol C₁₁H₁₀O 158.20 Primary alcohol, naphthyl Crystal engineering
(E)-1-(Naphthalen-1-yl)prop-2-en-1-one C₁₃H₁₀O 182.22 α,β-unsaturated ketone Michael addition reactions

Key Findings and Implications

  • Reactivity : Allylic alcohols like this compound exhibit enhanced reactivity in transition metal-catalyzed reactions due to conjugation between the double bond and hydroxyl group .
  • Steric and Electronic Effects : Bulky naphthyl groups may slow reaction kinetics compared to phenyl analogues but improve regioselectivity in arylation .
  • Biological Relevance : Naphthyl-containing alcohols and their derivatives show promise in medicinal chemistry, particularly in antiviral and phase transport applications .

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